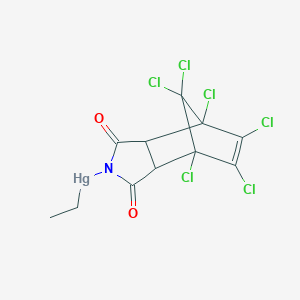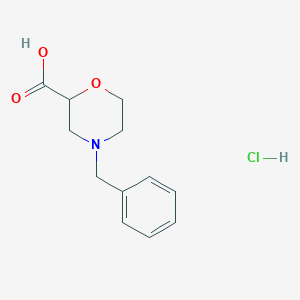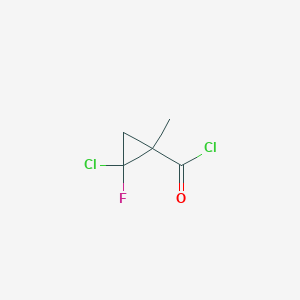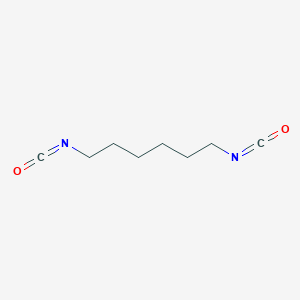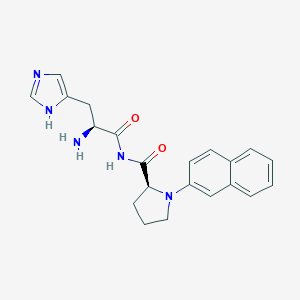
Histidylprolyl-2-naphthylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Histidylprolyl-2-naphthylamide (HP-2-N) is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in various fields, including biochemistry, pharmacology, and physiology. HP-2-N is a derivative of the dipeptide histidylproline, which is a component of collagen and plays a crucial role in the formation and maintenance of connective tissues in the body.
Wirkmechanismus
Histidylprolyl-2-naphthylamide is a fluorogenic substrate that is cleaved by proteases and peptidases, resulting in the release of 2-naphthylamine, which is fluorescent. The fluorescence can be measured using a fluorometer, and the rate of fluorescence increase is proportional to the enzyme activity. The mechanism of action of Histidylprolyl-2-naphthylamide involves the hydrolysis of the peptide bond between histidine and proline by the enzyme, resulting in the formation of 2-naphthylamine and the dipeptide histidylproline.
Biochemical and Physiological Effects:
Histidylprolyl-2-naphthylamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of protease activity, the induction of apoptosis in cancer cells, and the regulation of blood pressure and vascular function. Histidylprolyl-2-naphthylamide has also been shown to modulate the activity of various enzymes involved in the metabolism of neurotransmitters and hormones, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Histidylprolyl-2-naphthylamide in lab experiments include its high sensitivity and specificity, ease of use, and low cost. However, the limitations of using Histidylprolyl-2-naphthylamide include its potential toxicity and the need for specialized equipment and expertise to perform the experiments.
Zukünftige Richtungen
For the use of Histidylprolyl-2-naphthylamide in scientific research include the development of novel inhibitors of enzymes involved in various diseases, the design of diagnostic assays for the detection of enzyme activities in biological fluids and tissues, and the study of the biochemical and physiological effects of Histidylprolyl-2-naphthylamide in different animal models. Additionally, the use of Histidylprolyl-2-naphthylamide in the development of new drugs and therapies for various diseases, including cancer and Alzheimer's disease, is an area of active research.
Synthesemethoden
The synthesis of Histidylprolyl-2-naphthylamide involves the condensation of histidine and proline using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting dipeptide is then coupled with 2-naphthylamine to form Histidylprolyl-2-naphthylamide. The purity and yield of Histidylprolyl-2-naphthylamide can be improved by using high-performance liquid chromatography (HPLC) and other purification techniques.
Wissenschaftliche Forschungsanwendungen
Histidylprolyl-2-naphthylamide has been widely used in scientific research as a substrate for various enzymes, including proteases, peptidases, and aminopeptidases. Histidylprolyl-2-naphthylamide is also used as a model substrate for studying the mechanism of action of these enzymes. Histidylprolyl-2-naphthylamide has been used in the development of diagnostic assays for the detection of enzyme activities in biological fluids and tissues. Additionally, Histidylprolyl-2-naphthylamide has been used in the design and synthesis of novel inhibitors of enzymes involved in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
131483-41-5 |
|---|---|
Produktname |
Histidylprolyl-2-naphthylamide |
Molekularformel |
C21H23N5O2 |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-1-naphthalen-2-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H23N5O2/c22-18(11-16-12-23-13-24-16)20(27)25-21(28)19-6-3-9-26(19)17-8-7-14-4-1-2-5-15(14)10-17/h1-2,4-5,7-8,10,12-13,18-19H,3,6,9,11,22H2,(H,23,24)(H,25,27,28)/t18-,19-/m0/s1 |
InChI-Schlüssel |
WSALVJKZXXZPMA-OALUTQOASA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)[C@H](CC4=CN=CN4)N |
SMILES |
C1CC(N(C1)C2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)C(CC4=CN=CN4)N |
Kanonische SMILES |
C1CC(N(C1)C2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)C(CC4=CN=CN4)N |
Synonyme |
His-Pro-2-NA histidylprolyl-2-naphthylamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





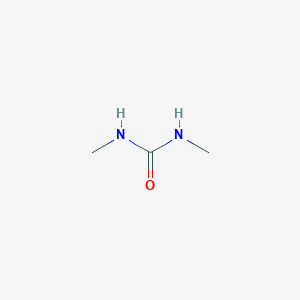
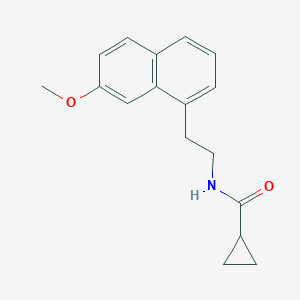


![[[(4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-tert-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)](/img/structure/B165231.png)

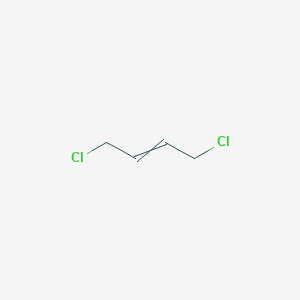
![5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B165238.png)
